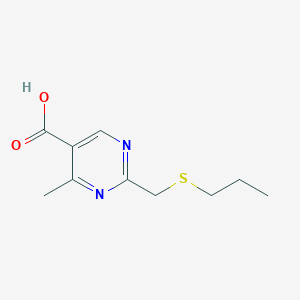

4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid

Description

Properties

Molecular Formula |

C10H14N2O2S |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

4-methyl-2-(propylsulfanylmethyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C10H14N2O2S/c1-3-4-15-6-9-11-5-8(10(13)14)7(2)12-9/h5H,3-4,6H2,1-2H3,(H,13,14) |

InChI Key |

AYYACKVKBBKZPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCC1=NC=C(C(=N1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic Acid

Synthesis from Ethyl 2-(ethoxymethylene)acetoacetate and Methyl Carbamimidothioate

A well-documented method involves the reaction of ethyl 2-(ethoxymethylene)acetoacetate with methyl carbamimidothioate in the presence of triethylamine in ethanol under reflux conditions for 48 hours. This reaction yields 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester , which can be subsequently hydrolyzed to the corresponding carboxylic acid.

Reaction Scheme:

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Ethyl 2-(ethoxymethylene)acetoacetate + Methyl carbamimidothioate + Triethylamine | Reflux in EtOH, 48 h | 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester | 81% |

Procedure Details:

- Equimolar amounts of reactants are stirred in ethanol with triethylamine.

- After reflux, the mixture is concentrated and diluted with water.

- The product is extracted with dichloromethane (DCM), washed, dried, and purified by crystallization from ethanol/water.

- The methylsulfanyl group can be further transformed to the propylthio substituent by nucleophilic substitution with propylthiol or related reagents.

Introduction of the Propylthio Group

The methylsulfanyl group at position 2 serves as a precursor for substitution with a propylthio group. This can be achieved via nucleophilic substitution reactions using propylthiol or propylthiolate salts under basic conditions.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 2 | 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester + Propylthiol (or sodium propylthiolate) | Basic medium, reflux or room temp | 4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid ethyl ester | Nucleophilic substitution of methylsulfanyl by propylthio |

Subsequent hydrolysis of the ester group yields the target carboxylic acid.

Hydrolysis to Carboxylic Acid

The ester group at position 5 is hydrolyzed to the free acid using standard saponification methods:

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 3 | 4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid ethyl ester + Base (NaOH, KOH, or LiOH) | Aqueous base, reflux or room temp | 4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid | High (typically >80%) |

Alternative Cyclization and Substitution Routes

Patents and literature also describe alternative methods involving:

- Cyclization of amidines or carbamimidothioates with β-ketoesters or β-diketones to form substituted pyrimidines.

- Use of formic mixed anhydrides or alkyl formates in cyclization reactions to introduce carboxyl groups.

- Use of strong bases such as lithium bis(trimethylsilyl)amide or sodium hydride to facilitate cyclization.

- Substitution reactions using alkyl halides (e.g., propyl bromide or chloride) in the presence of bases like 4-(dimethylamino)pyridine or triethylamine to install the propylthio group.

These methods emphasize control over stereochemistry, reaction yields, and impurity profiles.

Comparative Data Table of Key Preparation Steps

| Step | Method Description | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Pyrimidine ring formation via condensation | Ethyl 2-(ethoxymethylene)acetoacetate, Methyl carbamimidothioate, Triethylamine | Reflux in ethanol, 48 h | 81% | Produces methylsulfanyl ester intermediate |

| 2 | Methylsulfanyl substitution by propylthio | Propylthiol or sodium propylthiolate, base | Reflux or room temp, basic | Not specified | Nucleophilic substitution to introduce propylthio group |

| 3 | Ester hydrolysis to carboxylic acid | NaOH, KOH, or LiOH in aqueous medium | Reflux or room temp | >80% typical | Standard saponification |

Research Findings and Notes

- The initial condensation step is critical and benefits from the use of triethylamine as a base to promote ring closure and suppress side reactions.

- The methylsulfanyl group is a versatile handle for substitution reactions, allowing introduction of various alkylthio groups including propylthio.

- Hydrolysis of the ester to the acid is straightforward and high yielding, typically performed under mild alkaline conditions.

- Alternative cyclization methods using formic mixed anhydrides and strong bases can improve yields and stereochemical control but require careful optimization.

- Reaction solvents such as ethanol, DMF, THF, or acetonitrile are commonly employed depending on the step.

- Purification is generally achieved by crystallization or extraction techniques, ensuring high purity of the final acid.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives, which can be further utilized in various chemical processes and applications .

Scientific Research Applications

4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.

Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways by binding to active sites, thereby modulating biological processes. For example, it may inhibit the NF-kB inflammatory pathway, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Pyrimidine-5-carboxylic Acid Derivatives

Key Observations :

- Substituent Position : The 2-position is critical for modulating steric and electronic effects. Propylthioether chains (e.g., in the target compound) enhance lipophilicity compared to methylthio or hydroxyl groups .

- Position 4 : Methyl and cyclopropyl groups increase hydrophobicity, while hydroxyl or oxo groups introduce hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Trends :

- Lipophilicity : Propylthio and cyclopropyl groups increase LogP, reducing aqueous solubility.

- Stability : Thioether groups (e.g., SMe, SPr) may oxidize to sulfoxides or sulfones under harsh conditions .

Biological Activity

4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacological profiles based on recent research findings.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activities. For example, derivatives with a pyrimidine core have shown promising results against various cancer cell lines.

-

Cytotoxicity : In vitro studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance, related compounds have shown IC50 values in the nanomolar range against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Cell Line Compound IC50 (nM) MCF-7 45 HCT116 6 HepG2 48 - Mechanism of Action : The mechanism by which these compounds exert their effects often involves inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, compounds with similar structures have been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting CDK2/cyclin A complexes .

- Case Studies : In a study examining the effects of a related compound, it was reported that treatment led to a significant increase in cells undergoing apoptosis (41.55% in late apoptosis) compared to control groups . This suggests that the compound may effectively induce programmed cell death in malignant cells.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic properties of 4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid are critical for its potential therapeutic application. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable drug-like properties, suggesting that modifications to enhance solubility and bioavailability may be beneficial for clinical development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrimidine derivatives. A common approach includes:

- Step 1 : Alkylation of a pyrimidine precursor (e.g., 4-methylpyrimidine-5-carboxylic acid) with a propylthio-containing reagent.

- Step 2 : Acid-catalyzed ester hydrolysis to yield the carboxylic acid group.

Reaction conditions such as temperature (reflux vs. room temperature), solvent polarity, and catalyst choice (e.g., thionyl chloride for ester activation) significantly impact yield and purity . For example, using ethanol with thionyl chloride under reflux can achieve >70% conversion to the ester intermediate, which is then hydrolyzed .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the methylene protons adjacent to the sulfur atom (δ 2.8–3.2 ppm) and the pyrimidine ring protons (δ 8.1–8.5 ppm).

- ¹³C NMR : The carboxylic acid carbon appears at δ 165–170 ppm, while the propylthio methylene carbon is typically δ 35–40 ppm .

- IR : A strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid group.

- LCMS : The molecular ion [M+H]+ can be identified using high-resolution mass spectrometry (HRMS) .

Q. How does the propylthio group influence the compound’s solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : The propylthio group enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents like DMSO or chloroform. For aqueous studies, use buffered solutions at pH >6 to deprotonate the carboxylic acid and improve solubility. Stability tests in PBS (pH 7.4) show <10% degradation over 24 hours at 25°C .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antiviral) of this compound and its analogs?

- Methodological Answer :

- Structural Comparisons : Compare substituent effects using analogs (e.g., methylthio vs. trifluoromethyl groups) to isolate functional group contributions .

- Target-Specific Assays : Conduct enzyme inhibition studies (e.g., COX-1/2 for anti-inflammatory activity or HIV protease for antiviral effects) to clarify mechanisms .

- Meta-Analysis : Cross-reference bioactivity data from multiple studies, noting variations in assay conditions (e.g., cell lines, concentrations) .

Q. How can computational modeling predict the compound’s coordination chemistry with transition metals, and what experimental validation is required?

- Methodological Answer :

- DFT Calculations : Model metal-ligand interactions (e.g., with Mn²⁺ or Cu²⁺) to predict binding sites (carboxylic acid O or pyrimidine N).

- Experimental Validation : Synthesize metal complexes and characterize using X-ray crystallography (for structure) and cyclic voltammetry (for redox behavior). Prior work on pyrimidine-5-carboxylic acid complexes shows distinct Mn-O bond lengths (1.8–2.1 Å) .

Q. What are the optimal conditions for regioselective functionalization of the pyrimidine ring, and how does the propylthio group affect reactivity?

- Methodological Answer :

- Electrophilic Substitution : Use nitration or halogenation at the 4-position, leveraging the electron-withdrawing carboxylic acid group to direct reactivity.

- Nucleophilic Attack : The propylthio group deactivates the 2-position, favoring reactions at the 5-carboxylic acid or 4-methyl positions.

Example: Bromination with NBS in DMF selectively substitutes the 4-methyl group with >80% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.